molecular formula C14H18N2O2S B062910 Benzyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 167757-46-2

Benzyl 4-carbamothioylpiperidine-1-carboxylate

Cat. No.: B062910
CAS No.: 167757-46-2
M. Wt: 278.37 g/mol
InChI Key: NOXHDLSQVLNVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a synthetically versatile piperidine derivative designed for research and development applications. The compound features a carbamothioyl functional group at the 4-position of the piperidine ring, which serves as a valuable synthetic handle for further chemical modifications and library synthesis. The N-benzyloxycarbonyl (Cbz) protecting group provides orthogonal protection for the piperidine nitrogen, a strategy commonly employed in multi-step synthetic routes for complex molecules. Core Research Value & Potential Applications: Medicinal Chemistry Building Block: The piperidine ring is a well-established privileged structure in drug discovery, present in a wide range of bioactive molecules. This compound can be utilized as a key intermediate in the synthesis of potential therapeutic agents, serving as a core scaffold for structure-activity relationship (SAR) studies. Enzyme Inhibitor Research: Substituted piperidines are frequently investigated as inhibitors for various enzymes, including monoamine oxidases (MAOs) and others relevant to neurodegenerative diseases. The unique carbamothioyl moiety may allow researchers to explore novel interactions with enzyme active sites. Chemical Probe Development: Researchers can employ this compound to develop chemical probes for studying biological pathways and identifying new protein targets, leveraging the potential of the thiourea group to form hydrogen bonds. Handling and Usage Note: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

benzyl 4-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-13(19)12-6-8-16(9-7-12)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHDLSQVLNVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596979
Record name Benzyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167757-46-2
Record name Benzyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Research
Recent studies have indicated the compound's potential in the treatment of diabetic retinopathy (DR). In vivo efficacy studies demonstrated that derivatives of benzyl 4-carbamothioylpiperidine-1-carboxylate could reduce retinal vascular leakage in diabetic models, suggesting its role as a therapeutic agent for managing complications associated with diabetes .

1.2 GABA-Related Activity
The compound serves as an intermediate for synthesizing derivatives with GABA-related activity. These derivatives have been linked to neuroprotective effects and could be explored for treating neurological disorders . The structural modifications of piperidine derivatives allow for the development of compounds that can selectively target GABA receptors, enhancing their therapeutic efficacy.

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound is utilized as a key building block in organic synthesis. It is instrumental in creating various pharmaceutical intermediates, particularly those aimed at developing receptor agonists and antagonists . The compound's ability to undergo further chemical transformations allows chemists to design new drugs with enhanced properties.

2.2 Synthesis of Receptor Agonists
The compound has been employed in synthesizing selective 5-HT(4) receptor agonists, which may improve gastrointestinal motility without significant side effects. This application highlights its importance in developing treatments for gastrointestinal disorders .

Agrochemical Applications

The compound is also noted for its utility in agrochemicals, where it may serve as an intermediate for synthesizing pesticides or herbicides. Its structural characteristics can be modified to enhance biological activity against pests while minimizing environmental impact .

5.1 Case Study: Diabetic Retinopathy Model
In a controlled study using a streptozotocin-induced rat model, this compound was administered to evaluate its effects on retinal health. Results indicated significant attenuation of retinal vascular leakage, positioning the compound as a promising candidate for further clinical development .

5.2 Synthesis Pathways
Research has detailed various synthetic pathways involving this compound, demonstrating its versatility as an intermediate in complex organic reactions. For instance, modifications leading to the synthesis of novel piperidine derivatives have shown enhanced binding affinity to target receptors, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Benzyl 4-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Identifiers and Properties

  • Molecular Formula : C₁₄H₁₆N₂O₂S
  • Molecular Weight : 278.37 g/mol
  • CAS Registry Number : 18969329 (PubChem CID)
  • SMILES : C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2
  • InChI Key: NOXHDLSQVLNVJA-UHFFFAOYSA-N
  • Purity : ≥97% (as specified by Thermo Scientific™) .

The compound is typically utilized in research settings for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.

Comparison with Structural Analogs

This section evaluates Benzyl 4-carbamothioylpiperidine-1-carboxylate against structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituents:

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Physical Form Key References
Benzyl 4-aminopiperidine-1-carboxylate Amino (-NH₂) 234.29 Powder (mp 68°C)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Ethoxy-oxopropyl (-CH₂COOEt) Not reported Liquid
Benzyl 4-hydroxy-1-piperidinecarboxylate Hydroxy (-OH) 235.28 Not specified
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (-CH₂OH) Not reported Not specified
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Chlorocarbonyl (-COCl) Not reported Not specified
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate Hydroxy-pyridinyl 312.36 Not specified

Key Observations :

  • The carbamothioyl group in the target compound introduces a sulfur atom, which may enhance polarizability and reactivity compared to oxygen-containing analogs (e.g., hydroxy or ethoxy derivatives).
  • Molecular Weight: The thiourea derivative (278.37 g/mol) is heavier than the amino (234.29 g/mol) and hydroxy (235.28 g/mol) analogs due to the sulfur atom and additional nitrogen .

Physicochemical Properties

  • Thermal Stability: Benzyl 4-aminopiperidine-1-carboxylate has a defined melting point (68°C), suggesting crystalline stability, whereas liquid analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate may have lower melting points .
  • Reactivity : The thiocarbonyl group in the target compound is prone to nucleophilic attack or oxidation, unlike the inert ethoxy group in the ethyl ester analog .

Biological Activity

Benzyl 4-carbamothioylpiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14_{14}H18_{18}N2_2O2_2S
Molecular Weight : 282.36 g/mol
IUPAC Name : this compound

The compound features a piperidine ring substituted with a benzyl group and a carbamothioyl moiety, which is critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of protein-ligand interactions. The thioamide functional group is known to interact with various biological targets, potentially affecting pathways related to cancer and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : Compounds derived from piperidine structures have shown promising results against various cancer cell lines, indicating that modifications in the piperidine framework can enhance cytotoxicity. A study identified that derivatives with specific substitutions at the C-7 position exhibited significant activity against ovarian cancer cells, suggesting a structure-activity relationship that could be explored further for this compound .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example:

  • Enzyme assays : Inhibition studies have demonstrated that similar piperidine derivatives can effectively inhibit enzymes involved in tumor progression, which may correlate with the activity of this compound .

Case Study 1: Ovarian Cancer

A recent study explored the effects of various piperidine derivatives on ovarian cancer cell lines. This compound was part of a series tested for their ability to induce apoptosis in SKOV-3 cells. The results indicated that certain structural modifications led to enhanced efficacy, providing insights into how this compound could be optimized for better therapeutic outcomes .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of piperidine derivatives with specific enzymes linked to cancer metabolism. This compound was shown to modulate enzyme activity effectively, leading to reduced proliferation rates in treated cells compared to controls .

Data Tables

Activity Cell Line/Target IC50 Value (µM) Reference
Anticancer ActivitySKOV-338
Enzyme InhibitionVariousNot specified
Protein-Ligand InteractionEnzymatic AssaysNot specified

Q & A

Q. What are the standard synthetic routes for Benzyl 4-carbamothioylpiperidine-1-carboxylate, and how is purity ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-carbamothioylpiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Post-reaction purification is critical: column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures removes unreacted starting materials. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm the absence of residual solvents or byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to insufficient toxicological data , stringent precautions are mandatory:
  • PPE : Nitrile gloves, lab coat, and chemical safety goggles (OSHA-compliant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming the piperidine ring substitution pattern and benzyl group integration. For example, the benzyloxy carbonyl group shows a singlet at ~5.1 ppm (¹H) and 155–160 ppm (¹³C) .
  • FT-IR : The thiocarbamide group (C=S) exhibits a strong absorption band at 1200–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₇N₂O₂S: 293.10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

  • Methodological Answer :
  • Temperature : Increasing reaction temperature to 40–50°C may accelerate kinetics but risks side reactions (e.g., thiocarbamide oxidation). Monitor via TLC .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Choice : Replace dichloromethane with THF for better solubility of intermediates. Conduct DoE (Design of Experiments) to identify optimal solvent/base combinations .

Q. How to resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :
  • Stability Studies : Perform accelerated degradation tests under varied conditions (pH 3–10, 40°C/75% RH) with HPLC monitoring. For example, notes instability in acidic media, necessitating pH-controlled storage .
  • Reactivity Profiling : Compare thiocarbamide reactivity with analogous compounds (e.g., benzyl 4-carbamoylpiperidine-1-carboxylate) using kinetic assays. Thiocarbamide’s nucleophilicity may vary due to sulfur’s polarizability .

Q. What strategies are recommended for modifying the thiocarbamide group to enhance biological activity?

  • Methodological Answer :
  • Isosteric Replacement : Substitute the thiocarbamide (C=S) with a carboxamide (C=O) or sulfonamide (SO₂NH₂) group to alter hydrogen-bonding capacity .
  • Derivatization : React the thiocarbamide with alkyl halides to form thioethers, which may improve membrane permeability. Monitor reaction progress via LC-MS .

Comparative Analysis Table: Piperidine Derivatives

Compound NameKey Structural FeatureReactivity NotesBiological Relevance
This compoundThiocarbamide (C=S) at C4Prone to oxidation; nucleophilic at sulfurPotential enzyme inhibitor
Benzyl 4-oxo-piperidine-1-carboxylateKetone (C=O) at C4Susceptible to nucleophilic attackIntermediate for heterocycles
Benzyl 4-aminopiperidine-1-carboxylateAmine (NH₂) at C4Basic; forms salts with acidsScaffold for drug candidates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-carbamothioylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.